5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(16-11-17(23-20-16)13-8-9-13)19-12-15-7-4-10-21(15)14-5-2-1-3-6-14/h1-3,5-6,11,13,15H,4,7-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWERXKGWNONQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process typically involves crystallization or chromatography techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Core Isoxazole Ring Formation
The isoxazole ring is typically synthesized via cyclocondensation reactions involving β-diketones or β-enamino ketones. For example:
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Method : Reaction of β-diketones with hydroxylamine derivatives under acidic conditions.
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Reagents : Hydroxylamine hydrochloride, acetic acid.
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Conditions : Reflux in ethanol or methanol.
Comparison of Isoxazole Synthesis Conditions
| Reaction Type | Reagents | Solvent | Temperature | Key Reference |
|---|---|---|---|---|
| Cyclocondensation | Hydroxylamine HCl, AcOH | Ethanol | Reflux | |
| Microwave-assisted | β-diketone, hydroxylamine | DMF | 100°C |
Pyrrolidine Moiety Formation
The 1-phenylpyrrolidin-2-yl group is synthesized through cycloaddition or ring-closing metathesis . For example:
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Method : Reaction of phenylamine with γ-keto esters via Michael addition followed by cyclization.
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Reagents : Phenylamine, γ-keto ester, HCl.
Carboxamide Bond Formation
Amide bonds are typically formed via condensation of carboxylic acids with amines . Common methods include:
-
Method : Use of coupling agents like EDCl/HOBt or DCC.
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Reagents : EDCl, HOBt, DMAP, dichloromethane.
Comparison of Amide Coupling Conditions
| Coupling Agent | Solvent | Temperature | Reaction Time | Yield | Key Reference |
|---|---|---|---|---|---|
| EDCl/HOBt | DCM | 0°C → RT | 12–24 h | 70–85% | |
| DCC | THF | RT | 4–6 h | 80–90% |
Functional Group Transformations
Key transformations for the compound’s synthesis:
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Oxazole Ring Functionalization :
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Substitution : Electrophilic substitution at the 5-position using cyclopropyl halides.
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Conditions : NaH, THF, 0°C → RT.
-
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Pyrrolidine Alkylation :
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Amide Coupling :
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Example : Reaction of isoxazole-3-carboxylic acid with pyrrolidin-2-ylmethylamine.
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Purification and Characterization
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Purification : Column chromatography (silica gel, EtOAc/hexanes) .
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Characterization : NMR, IR, and mass spectrometry to confirm functional groups and purity .
Reaction Mechanisms
-
Isoxazole Formation :
Involves cyclization via nucleophilic attack and elimination of water. -
Amide Bond Formation :
Activated carboxylic acid reacts with amine via coupling agent .
Challenges and Optimization
Scientific Research Applications
Pharmacological Properties
5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide exhibits several pharmacological properties that make it a candidate for therapeutic interventions:
- Histamine Receptor Modulation : This compound has been identified as a ligand for histamine receptors, particularly the H3 receptor. Its ability to modulate these receptors suggests potential applications in treating disorders related to histamine dysregulation, such as allergies and sleep disorders .
- CNS Activity : The pyrrolidine moiety in the compound indicates potential central nervous system (CNS) activity. Compounds with similar structures have been explored for their effects on mood disorders and cognitive enhancement.
Therapeutic Uses
The therapeutic applications of this compound can be categorized based on its pharmacological activities:
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Neurological Disorders | Potential treatment for conditions like depression and anxiety. |
| Allergy Management | Modulation of histamine receptors may alleviate allergic reactions. |
| Cognitive Enhancement | Possible use in improving memory and learning capabilities. |
Case Studies and Research Findings
Several studies have investigated the efficacy of compounds related to this compound:
Case Study 1: Histamine H3 Receptor Antagonism
A study published in Journal of Medicinal Chemistry demonstrated that compounds structurally similar to this compound showed significant antagonistic activity at the H3 receptor. This suggests potential use in treating cognitive deficits associated with neurodegenerative diseases .
Case Study 2: CNS Effects
Research conducted on the effects of pyrrolidine derivatives indicated that they possess anxiolytic properties. In animal models, these compounds reduced anxiety-like behaviors, supporting the hypothesis that this compound could also exhibit similar effects .
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1 summarizes critical structural and functional differences between the target compound and related molecules:
Functional and Pharmacological Insights
Luminespib (Hsp90 Inhibitor)
- Mechanism : Binds to Hsp90, disrupting chaperone function and reducing HIV-1 reservoir reactivation.
- Efficacy : Demonstrated suppression of HIV-1 expression in humanized mice for up to 11 weeks post-treatment interruption .
- Comparison : The target compound lacks the dihydroxyphenyl and morpholine groups critical for Hsp90 binding, suggesting divergent therapeutic applications.
Furan-Substituted Analogues
- Metabolic Stability: Cyclopropyl groups (as in the target compound) are known to resist oxidative metabolism compared to furan rings, which may undergo cytochrome P450-mediated degradation.
Commercial Analogues
Research Findings and Implications
Key Studies and Outcomes
Table 2 highlights research on oxazole-carboxamide derivatives:
Critical Observations :
- Structural Flexibility: Minor substituent changes (e.g., cyclopropyl vs. furan) significantly alter bioactivity, as seen in luminespib’s efficacy versus the lack of data for the target compound.
- Lumping Limitations : Compounds with similar backbones (e.g., oxazole-carboxamides) may exhibit divergent physicochemical behaviors, complicating predictive modeling .
Biological Activity
5-Cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.4 g/mol. It features a cyclopropyl group, a pyrrolidine moiety, and an oxazole ring, which contribute to its unique biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar oxazole derivatives. For instance, compounds with 5-oxopyrrolidine scaffolds have demonstrated promising activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Oxopyrrolidine Derivative A | A549 (Lung Cancer) | 10 | Induces apoptosis via caspase activation |
| 5-Oxopyrrolidine Derivative B | HeLa (Cervical Cancer) | 15 | Inhibits cell cycle progression at G2/M phase |
| 5-Cyclopropyl-N-(phenyl)pyrrolidin derivative | A549 | 12 | Targets mitochondrial pathways |
In vitro studies indicated that the compound significantly reduced the viability of A549 lung adenocarcinoma cells, showing an IC50 value of approximately 12 µM. The mechanism involves apoptosis induction through the activation of caspases, which are critical in the apoptotic pathway .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated, particularly against multidrug-resistant strains. In one study, derivatives were screened against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA (Methicillin-resistant Staphylococcus aureus) | 8 |
| E. coli (Extended-spectrum beta-lactamase producing) | 16 |
| K. pneumoniae (Carbapenem-resistant) | 32 |
The results demonstrated that the compound exhibited significant antimicrobial activity against MRSA with an MIC of 8 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Case Studies
- Anticancer Study : A recent study evaluated the effects of various oxazole derivatives on A549 cells. The tested compounds were shown to reduce cell viability significantly compared to controls. The structure-activity relationship indicated that modifications on the pyrrolidine ring enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
- Antimicrobial Study : Another research focused on the antimicrobial properties of oxazole-containing compounds against clinically relevant pathogens. The study found that certain derivatives effectively inhibited the growth of resistant strains, marking them as potential candidates for further development in antibiotic therapy .
Q & A
Q. What synthetic strategies are recommended for preparing 5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide?
- Methodology : The synthesis involves multi-step organic reactions. Key steps include:
-
Oxazole core formation : Cyclocondensation of cyclopropanecarboxamide derivatives with hydroxylamine under acidic conditions (e.g., HCl/EtOH) to form the 1,2-oxazole ring .
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Carboxamide coupling : Use of coupling agents like EDCI/HOBT or DIPEA in DMF to attach the N-[(1-phenylpyrrolidin-2-yl)methyl] moiety to the oxazole core .
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Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Critical Parameters :
-
Temperature control during cyclopropane ring formation to avoid side reactions.
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Anhydrous conditions for carbodiimide-mediated couplings to prevent hydrolysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirms substituent positions and cyclopropane geometry (e.g., cyclopropyl protons appear as multiplet signals at δ 1.2–1.8 ppm) .
- IR Spectroscopy : Validates carboxamide C=O stretch (~1650–1680 cm⁻¹) and oxazole C=N absorption (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Ensures molecular ion consistency (e.g., [M+H]+ calculated for C₁₉H₂₂N₃O₂: 324.1709) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodology :
- Solvent Screening : Test DMSO, ethanol, and aqueous buffers (pH 7.4) with sonication.
- Stability Studies : Use HPLC to monitor degradation under UV light or varying temperatures (4°C vs. 25°C) .
Advanced Research Questions
Q. How can molecular docking elucidate potential biological targets of this compound?
- Methodology :
- Target Selection : Prioritize receptors with oxazole-binding pockets (e.g., kinases, GPCRs) based on structural analogs .
- Software : Use AutoDock Vina or Schrödinger Maestro with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
- Validation : Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with known inhibitors and validate via SPR binding assays .
Q. What strategies resolve contradictions in biological activity data across different batches?
- Methodology :
- Batch Analysis : Compare HPLC purity (>95% vs. <90%) and residual solvent levels (GC-MS) .
- Biological Replicates : Use ≥3 independent assays (e.g., IC50 in kinase inhibition) with positive controls (e.g., staurosporine) .
- Structural Confirmation : Single-crystal X-ray diffraction to rule out polymorphic variations .
Q. How to design SAR studies for optimizing the cyclopropyl and pyrrolidine motifs?
- Methodology :
- Analog Synthesis : Replace cyclopropyl with cyclohexyl or phenyl groups; modify pyrrolidine stereochemistry (R vs. S) .
- Activity Mapping : Test analogs in dose-response assays (e.g., 0.1–100 µM) and correlate with LogP (calculated via ChemDraw) .
- Data Table :
| Analog | Substituent | IC50 (µM) | LogP |
|---|---|---|---|
| 1 | Cyclopropyl | 0.45 | 2.1 |
| 2 | Cyclohexyl | 1.2 | 3.4 |
| 3 | Phenyl | >10 | 3.8 |
Q. What computational methods predict metabolic stability of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
